Fmoc-l-cys(palm)-oh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

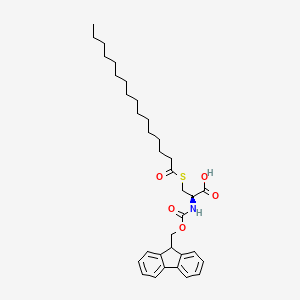

Fmoc-L-Cysteine(palmitoyl)-OH is a derivative of L-cysteine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a palmitoyl group. This compound is primarily used in peptide synthesis, where the Fmoc group protects the amino group of cysteine, and the palmitoyl group provides hydrophobic properties, enhancing the compound’s utility in various biochemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Cysteine(palmitoyl)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of L-cysteine is protected using the Fmoc group. This is achieved by reacting L-cysteine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Industrial Production Methods: Industrial production of Fmoc-L-Cysteine(palmitoyl)-OH follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the synthesis process .

Types of Reactions:

Oxidation: The thiol group in Fmoc-L-Cysteine(palmitoyl)-OH can undergo oxidation to form disulfide bonds, which are crucial in protein folding and stability.

Reduction: Disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The Fmoc group can be removed under basic conditions (e.g., piperidine in dimethylformamide), allowing further functionalization of the amino group

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Piperidine in dimethylformamide for Fmoc deprotection

Major Products:

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Deprotected amino group ready for further reactions

Applications De Recherche Scientifique

Peptide Therapeutics

Prolongation of Circulation Half-life

One of the primary applications of Fmoc-l-cys(palm)-oh is in the development of peptide therapeutics. The palmitoylation enhances the binding affinity to serum albumin, which significantly prolongs the plasma half-life of peptides. This characteristic is crucial for improving pharmacokinetics and therapeutic efficacy. For instance, lipidated peptides like Liraglutide and Semaglutide have demonstrated improved circulation times due to similar modifications .

Cell Signaling Studies

Role in G-Protein Signaling

The reversible palmitoylation facilitated by this compound plays a vital role in cellular signaling pathways. It influences the localization and function of proteins involved in G-protein signaling, such as G protein alpha subunits and regulators of G-protein signaling (RGS). These interactions are essential for maintaining proper cellular responses to external stimuli .

Synthesis of Functionalized Peptides

Applications in Solid-Phase Peptide Synthesis

this compound is utilized in solid-phase peptide synthesis (SPPS) to create various functionalized peptides. Its incorporation allows for the synthesis of mono- and bi-functionalized compounds, which can be tailored for specific biological activities. Notably, it has been used to synthesize peptide hydrazides for native chemical ligation, enhancing the versatility of peptide constructs .

Development of Glycoconjugates

Conjugation with Reducing Sugars

This compound facilitates the synthesis of glycoconjugates by enabling the conjugation of reducing sugars to cysteine residues within peptides. Such modifications are crucial for developing glycoproteins that mimic natural biological processes, potentially leading to new therapeutic agents .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of Fmoc-L-Cysteine(palmitoyl)-OH is primarily related to its role in peptide synthesis and modification:

Protecting Group: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.

Hydrophobic Interaction: The palmitoyl group enhances hydrophobic interactions, facilitating the incorporation of peptides into lipid membranes and promoting self-assembly

Comparaison Avec Des Composés Similaires

Fmoc-L-Cysteine: Lacks the palmitoyl group, making it less hydrophobic.

Fmoc-L-Cysteine(methyl): Contains a methyl group instead of a palmitoyl group, resulting in different hydrophobic properties

Uniqueness:

Hydrophobicity: The palmitoyl group in Fmoc-L-Cysteine(palmitoyl)-OH provides unique hydrophobic properties, enhancing its utility in membrane-associated studies and drug delivery systems.

Versatility: The combination of Fmoc protection and palmitoylation allows for versatile applications in peptide synthesis and bioconjugation

Activité Biologique

Fmoc-L-Cys(Palm)-OH is a derivative of cysteine that has been modified by the addition of a palmitoyl group, which is a fatty acid. This modification plays a crucial role in various biological processes, including protein localization, stability, and activity regulation. The biological activity of this compound is primarily attributed to the effects of palmitoylation, a post-translational modification that influences protein interactions and functions.

Palmitoylation occurs through the formation of a thioester bond between the palmitate and the thiol group of cysteine. This modification allows for reversible cycles of palmitoylation and depalmitoylation, which are essential for cellular signaling and protein trafficking. For instance, palmitoylation can regulate the localization of G-proteins, affecting their interaction with other signaling molecules .

Biological Functions

- Protein Trafficking : Palmitoylated proteins are often targeted to specific membrane domains, enhancing their functional roles in signaling pathways.

- Stability and Half-Life : The addition of palmitate can significantly prolong the circulation half-life of peptides by promoting binding to serum albumin, which is crucial for therapeutic applications .

- Regulation of Enzyme Activity : Palmitoylation can modulate the activity of enzymes by altering their conformation or localization within the cell.

Study 1: Impact on G-Protein Signaling

A study highlighted the role of S-palmitoylation in modulating G-protein signaling pathways. It was found that palmitoylated G-protein α subunits exhibited enhanced interaction with βγ subunits, indicating that palmitoylation is critical for effective signal transduction .

Study 2: Therapeutic Applications

Research has shown that this compound can be utilized in the design of peptide therapeutics. For example, modifications with fatty acids like palmitate have been linked to improved pharmacokinetics in drugs such as Liraglutide and Semaglutide, which are used in diabetes management .

Study 3: Peptide Synthesis Techniques

The synthesis of peptides containing this compound has been optimized to minimize racemization during solid-phase peptide synthesis (SPPS). Utilizing specific protecting groups during synthesis has been shown to reduce racemization rates significantly compared to traditional methods .

Table 1: Comparison of Palmitoylated Cysteine Derivatives

| Compound | Molecular Weight | Key Features |

|---|---|---|

| This compound | 433.57 g/mol | S-palmitoylated; enhances stability and half-life |

| Fmoc-L-Cys(Trt)-OH | 433.52 g/mol | N-terminal protected; used in peptide synthesis |

| Fmoc-Lys(Palm)-OH | 476.60 g/mol | N-palmitoylated; similar applications as Cys(Palm) |

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hexadecanoylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)41-25-31(33(37)38)35-34(39)40-24-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,39)(H,37,38)/t31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVQOYPTIAPEAG-HKBQPEDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)SC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.